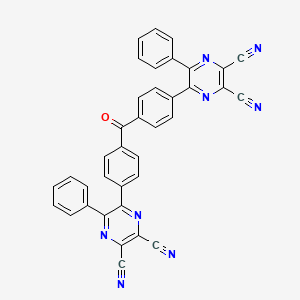![molecular formula C36H16N8O B3826775 5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile](/img/structure/B3826775.png)
5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile
Overview
Description
5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile is a complex organic compound that features a unique structure combining pyrazine and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzofuran core, followed by the introduction of the pyrazine rings and the phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential use as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, 5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Dicyano-3-phenylpyrazine: Shares the pyrazine core but lacks the dibenzofuran moiety.
Dibenzofuran: Contains the dibenzofuran core but lacks the pyrazine rings and phenyl groups.
Phenylpyrazine Derivatives: Similar structure but with variations in the substitution pattern.
Uniqueness
The uniqueness of 5-[7-(5,6-Dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile lies in its combination of multiple functional groups and rings, which confer distinct electronic and chemical properties
Properties
IUPAC Name |
5-[7-(5,6-dicyano-3-phenylpyrazin-2-yl)dibenzofuran-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16N8O/c37-17-27-29(19-39)43-35(33(41-27)21-7-3-1-4-8-21)23-11-13-25-26-14-12-24(16-32(26)45-31(25)15-23)36-34(22-9-5-2-6-10-22)42-28(18-38)30(20-40)44-36/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTAJPLLIOAKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC4=C(C=C3)C5=C(O4)C=C(C=C5)C6=NC(=C(N=C6C7=CC=CC=C7)C#N)C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


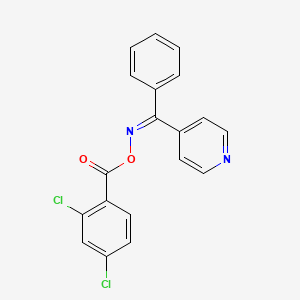
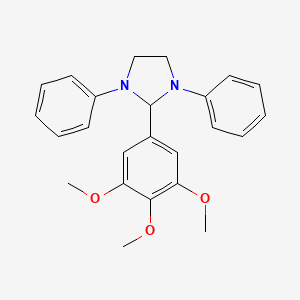
![N-[(5-bromo-2-thienyl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B3826704.png)
![1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine](/img/structure/B3826705.png)
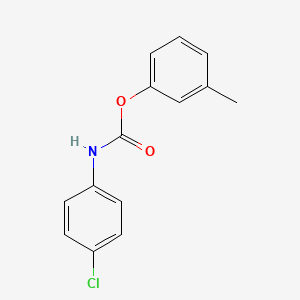
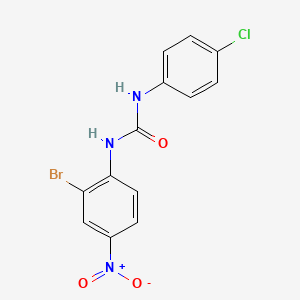
![Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate](/img/structure/B3826727.png)
![1,2,2-Trimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclopentanecarboxylic acid](/img/structure/B3826740.png)
![(E)-1-(2-CHLOROPHENYL)-N-{4'-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE](/img/structure/B3826742.png)
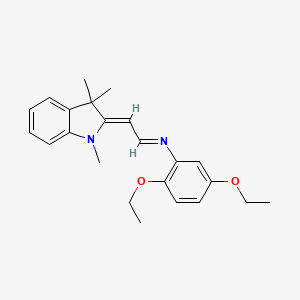
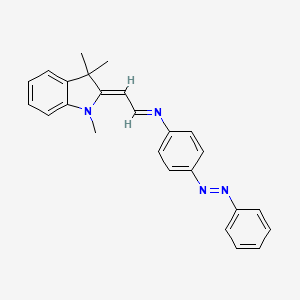
![4-nitro-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]aniline](/img/structure/B3826768.png)
![2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile](/img/structure/B3826770.png)
